3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid
Brand Name: Vulcanchem
CAS No.: 890597-28-1
VCID: VC7012546
InChI: InChI=1S/C11H16N2O3/c1-6(11(15)16)5-13-8(3)10(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16)
SMILES: CC1=C(C(=NN1CC(C)C(=O)O)C)C(=O)C
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26

3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid

CAS No.: 890597-28-1

Cat. No.: VC7012546

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26

* For research use only. Not for human or veterinary use.

3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid - 890597-28-1

Specification

CAS No. 890597-28-1
Molecular Formula C11H16N2O3
Molecular Weight 224.26
IUPAC Name 3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid
Standard InChI InChI=1S/C11H16N2O3/c1-6(11(15)16)5-13-8(3)10(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16)
Standard InChI Key SAMRRADEFYZVRK-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC(C)C(=O)O)C)C(=O)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 3-(4-acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid, reflecting its pyrazole core substituted with acetyl (4-position), methyl (3,5-positions), and a branched propionic acid side chain (2-methyl substituent) . Common synonyms include AKOS PAO-1038, ASINEX-REAG BAS 12661550, and 1H-Pyrazole-1-propanoic acid, 4-acetyl-α,3,5-trimethyl- . Its CAS registry number (890597-28-1) ensures unambiguous identification across databases .

Molecular Structure

The molecular structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) modified with:

  • Acetyl group (-COCH3_3): At the 4-position, introducing electron-withdrawing character.

  • Methyl groups (-CH3_3): At the 3- and 5-positions, enhancing steric bulk.

  • 2-Methyl-propionic acid side chain: A three-carbon chain with a methyl branch at the second carbon and a terminal carboxylic acid group .

The canonical SMILES representation is CC1=C(C(=NN1CC(C)C(=O)O)C)C(=O)C, illustrating these substituents’ spatial arrangement .

Physicochemical Properties

Thermal and Physical Characteristics

Predicted properties include:

PropertyValueSource
Boiling Point392.4 ± 42.0 °C
Density1.21 ± 0.1 g/cm³
pKa4.35 ± 0.10

The relatively high boiling point suggests strong intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid group. The pKa of 4.35 indicates moderate acidity, comparable to acetic acid (pKa 4.76), making it partially ionized at physiological pH .

Spectral Data

While explicit spectral data (e.g., NMR, IR) for this compound is unavailable in the provided sources, analogous pyrazole derivatives exhibit:

  • 1^1H NMR: Peaks for methyl groups (δ 1.2–2.5 ppm), acetyl protons (δ 2.1–2.3 ppm), and pyrazole ring protons (δ 6.5–7.5 ppm) .

  • IR: Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (-COOH, ~2500–3300 cm1^{-1}) groups .

Synthesis and Derivatives

Synthetic Routes

Although no direct synthesis protocol is documented, structurally related pyrazoles are typically synthesized via:

  • Cyclocondensation: Between hydrazines and 1,3-diketones or α,β-unsaturated ketones .

  • Side-Chain Modification: Introducing the propionic acid moiety through alkylation or nucleophilic substitution .

For example, 1-acetyl-3-aryl-pyrazolines are synthesized by condensing propenones with hydrazine and acetic acid . Adapting such methods could yield the target compound by using 3,5-dimethyl-4-acetylpyrazole and methyl-substituted propionic acid precursors.

Structural Analogs

  • 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-methylpropanehydrazide (CAS 1005700-37-7): A brominated analog with a hydrazide group, highlighting the versatility of pyrazole derivatives in medicinal chemistry .

  • 1-Acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines: Demonstrated analgesic and anti-inflammatory activities, underscoring the pharmacological potential of acetylated pyrazoles .

ParameterValueSource
Hazard CodeXi (Irritant)
Risk PhraseR36 (Irritating to eyes)
Safety PrecautionRinse eyes immediately

The compound is classified as an irritant, necessitating PPE (gloves, goggles) during handling. Storage at 2–8°C is recommended to maintain stability .

SupplierPurityPackagingPrice (USD)Source
Matrix Scientific95%1 g485
American Custom Chemicals95.00%500 mg777.32
Crysdot97%5 g874

Prices reflect the compound’s niche application and synthesis complexity.

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